molecular formula C15H15NO4S2 B8709473 Methyl 3-(2,3-dihydro-1H-indene-5-sulfonamido)thiophene-2-carboxylate

Methyl 3-(2,3-dihydro-1H-indene-5-sulfonamido)thiophene-2-carboxylate

Cat. No. B8709473
M. Wt: 337.4 g/mol
InChI Key: JKWOMTBZWXKXDZ-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

To a solution of 2,3-dihydro-1H-indene-5-sulfonyl chloride (0.5 g; 2.3 mmol) in dichloromethane (5 mL) at room temperature, methyl 3-aminothiophene-2-carboxylate (0.3 g; 1.9 mmol) was added followed by pyridine (0.32 g; 4.0 mmol) and then stirred at room temperature under a nitrogen atmosphere for 24 hours. The reaction mixture was concentrated under reduced pressure and then taken up in ethyl acetate (50 mL) and extracted with water. The aqueous layer separated and extracted with ethyl acetate (2×50 mL). The combined organic phases were successively washed with water and aqueous saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting crude residue was recrystallized from acetonitrile to yield the title product as a white solid (0.3 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:10](Cl)(=[O:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH2:14][C:15]1[CH:19]=[CH:18][S:17][C:16]=1[C:20]([O:22][CH3:23])=[O:21].N1C=CC=CC=1>ClCCl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:10]([NH:14][C:15]3[CH:19]=[CH:18][S:17][C:16]=3[C:20]([O:22][CH3:23])=[O:21])(=[O:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)S(=O)(=O)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under a nitrogen atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
The aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were successively washed with water and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1CCC2=CC(=CC=C12)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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